molecular formula C65H82N2O18S2 B194423 Cisatracurium besylate CAS No. 96946-42-8

Cisatracurium besylate

Cat. No. B194423
CAS RN: 96946-42-8
M. Wt: 1243.5 g/mol
InChI Key: XXZSQOVSEBAPGS-DONVQRBFSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cisatracurium Besylate is a non-depolarizing neuromuscular blocking agent used to provide muscle relaxation and make intubation easier . It is the benzene sulfonate salt form of atracurium . It is used as an adjunct to general anesthesia to facilitate tracheal intubation in adults and in pediatric patients 1 month to 12 years of age .


Molecular Structure Analysis

The molecular formula of Cisatracurium besylate is C65H82N2O18S2 . It has a molecular weight of 1243.48 . It is one of the 10 isomers of atracurium .


Chemical Reactions Analysis

Cisatracurium besylate is a non-depolarizing skeletal muscle relaxant. The ratios of the Cis-Cis, Cis-Trans, and Trans-Trans isomers is approximately 10:6:1; corresponding to about 50-55% Cis-Cis, 35-38% Cis-Trans, and 6-7% Trans-Trans isomers, respectively .


Physical And Chemical Properties Analysis

Cisatracurium besylate is a sterile solution that is colorless to pale yellow . During a stability study of a 10 mg/mL injectable cisatracurium solution stored refrigerated in amber glass ampoules for 18 months, osmolality remained stable, pH decreased slightly, and the organoleptic properties did not change .

Scientific Research Applications

1. Cellular Effects

Cisatracurium besylate, a non-depolarizing muscle relaxant, has been studied for its effects on cell proliferation and mechanisms of action in various cell types. Research shows that it can induce autophagic cell death and apoptosis, contributing to cell injury in both HeLa cells and Human Umbilical Vein Endothelial Cells (HUVECs). These findings suggest a complex mechanism involving both autophagic and apoptotic pathways (Zhuang et al., 2016).

2. Hemodynamic Stability

Cisatracurium besylate has demonstrated hemodynamic stability in various clinical settings. It's particularly noted for not causing significant cardiovascular side effects or histamine release in doses up to 8 times ED95 in healthy patients, including those with coronary artery disease. This property makes it an effective choice for patients undergoing cardiovascular surgeries or those with cardiac conditions (Konstadt et al., 1995).

3. Anticancer Potential

Studies have explored the potential anticancer effects of cisatracurium besylate. For instance, it has been shown to inhibit the survival and proliferation of lung cancer cells (A549) in vitro. This suggests a potential application of cisatracurium besylate in oncological research and its possible role in cancer treatment strategies (Yabasin et al., 2014).

4. Neurotoxicity Studies

Cisatracurium besylate has been investigated for its effects on the nervous system. It was found that high concentrations of cisatracurium could have neurotoxic effects on primary neurons from the superior cervical sympathetic ganglion (SCG) or the adult dorsal root ganglion (DRG). This highlights the importance of understanding the potential neurotoxicity of neuromuscular blocking drugs (Lirk et al., 2004).

Safety And Hazards

Cisatracurium besylate should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . Fine particles (such as dust and mists) may fuel fires/explosions .

properties

IUPAC Name

benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43-,54-,55-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZSQOVSEBAPGS-DONVQRBFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H82N2O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895045
Record name Cisatracurium besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cisatracurium besylate

CAS RN

96946-42-8
Record name Cisatracurium besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096946428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cisatracurium besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R, 1â??R, 2 R, 2â??R)-2, 2â??-(3, 11-Dioxo-4, 10-dioxatridecamethylene)bis(1,2, 3, 4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium) dibenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CISATRACURIUM BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80YS8O1MBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Cisatracurium besylate is disclosed in U.S. Pat. No. 5,453,510 (hereinafter U.S. '510). U.S. '510 describes the formation of (R)-tetrahydro-papaverine (compound HA) from compound (II) which is converted into a mixture of R and S diastereoisomer salts with the chiral amino acid, N-acetyl-L-leucine, resulting in the formation of a mixture of 83% of the R and 17% of the S diastereoisomer. Crystallization of the mixture from acetone affords 97% (R)-tetrahydropapaverine-N-acetyl-L-leucinate and 3% (S)-tetrahydropapaverine-N-acetyl-L-leucinate which is converted into (R)-tetrahydropapaverine base. The (R)-tetrahydropapaverine is subsequently reacted with 1,5-pentamethylene diacrylate followed by oxalic acid to afford the dioxalate salt of (1R,1′R)-2,2′-(3,11-dioxo-4,10-dioxatridecamethylene)-bis-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline) (i.e., an isomer of compound IV). Conversion of the dioxalate salt into the free base, followed by treatment with methyl benzenesulfonate, affords an aqueous solution of (1R,1′R)-atracurium besylate. Lyophilization results in a pale yellow solid that includes a mixture of three isomers, namely, 1R-cis,1′R-cis; 1R-cis,1′R-trans; 1R-trans,1′R-trans (hereinafter referred to as the “atracurium besylate mixture”) in a ratio of about 58:34:6 respectively. The atracurium besylate mixture is subjected to preparative HPLC column chromatography on silica using a mixture of dichloromethane, methanol and benzenesulfonic acid in the ratio of 4000:500:0.25 as the eluent. The fractions containing the required isomer are collected and washed with water. The dichloromethane solution is evaporated to dryness, the residue dissolved in water and the pH of the solution adjusted to 3.5-4.0 with an aqueous solution of benzenesulfonic acid. The aqueous solution is lyophilized to afford cisatracurium besylate possessing an isomeric purity of about 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cisatracurium besylate
Reactant of Route 2
Cisatracurium besylate
Reactant of Route 3
Reactant of Route 3
Cisatracurium besylate
Reactant of Route 4
Reactant of Route 4
Cisatracurium besylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cisatracurium besylate
Reactant of Route 6
Reactant of Route 6
Cisatracurium besylate

Citations

For This Compound
1,070
Citations
AA Dahaba, G Wang, X Xu, X Liu, X Wu… - British journal of …, 2007 - academic.oup.com
… Cisatracurium besylate, a benzylisoquinolinium neuromuscular blocking drug, is a purified preparation of 1 of the 10 stereoisomers of atracurium, which retained atracurium's …
Number of citations: 20 academic.oup.com
HM Bryson, D Faulds - Drugs, 1997 - Springer
Synopsis Cisatracurium besilate (besylate) is a nondepolarising neuromuscular blocking agent with an intermediate duration of action. It is the R-cis,R′-cis isomer of atracurium …
Number of citations: 94 link.springer.com
H Zhang, P Wang, MG Bartlett, JT Stewart - Journal of pharmaceutical and …, 1998 - Elsevier
… was developed to simultaneously determine cisatracurium besylate and propofol in mixtures. … This method showed linearity for cisatracurium besylate and propofol in the 8–128 and 37–…
Number of citations: 39 www.sciencedirect.com
QA Xu, YP Zhang, LA Trissel, DL Gilbert… - American journal of …, 1998 - academic.oup.com
… Our results indicate that cisatracurium besylate in admixtures is stable for longer than the 24-hour limit stated by the manufacturer,1 particularly under refrigeration—at 4 C, little loss …
Number of citations: 13 academic.oup.com
LA Trissel, JF Martinez… - American journal of health …, 1997 - academic.oup.com
… Reports Cisatracurium besylate cisatracurium besylate with these other agents. The purpose … compatibility of cisatracurium besylate with 91 other drugs during simulated Y-site injection. …
Number of citations: 17 academic.oup.com
S Huang, Q Li - Evidence-Based Complementary and Alternative …, 2022 - hindawi.com
… cisatracurium besylate … cisatracurium besylate and mivacurium chloride. To address the gap, this study was to investigate and compare the anesthesia effects of cisatracurium besylate …
Number of citations: 8 www.hindawi.com
J de Ruiter, MW Crawford - The Journal of the American Society of …, 2001 - pubs.asahq.org
Background To determine the effect of age on the dose-response relation and infusion requirement of cisatracurium besylate in pediatric patients, 32 infants (mean age, 0.7 yr; range, 0.3…
Number of citations: 31 pubs.asahq.org
DJ Yu, HY Gao - European Review for Medical & …, 2017 - europeanreview.org
… Patients in group A were administered with cisatracurium besylate combined with propofol … With faster effects and shorter action time, cisatracurium besylate is more suitable in thyroid …
Number of citations: 12 www.europeanreview.org
K Imbeault, DE Withington, F Varin - Anesthesia & Analgesia, 2006 - journals.lww.com
… who received a bolus of 0.1 mg/kg of cisatracurium besylate. B. Individual neuromuscular block-time curves in patients who received a bolus of 0.1 mg/kg of cisatracurium besylate. …
Number of citations: 35 journals.lww.com
Z Geng, X Wu - Zhonghua yi xue za zhi, 2014 - europepmc.org
Objective To explore the neuromuscular effects of cisatracurium besylate in morbidly obese patients when dosed according to real body weight under total intravenous anesthesia with …
Number of citations: 4 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.